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Introduction
Photo-lysine-d2 is a deuterium-labeled, photo-activatable amino acid analog of L-lysine. It is a

powerful tool for capturing and identifying protein-protein interactions (PPIs) in their native

cellular environment. The key to its functionality lies in the diazirine moiety, a small, photo-

reactive group that, upon exposure to long-wave UV light (330-370 nm), forms a highly reactive

carbene intermediate.[1][2] This carbene can then covalently bond with interacting molecules in

close proximity, effectively "trapping" transient and weak interactions that are often missed by

traditional methods. The incorporation of deuterium at the β and γ positions of the lysine

backbone enhances its metabolic stability and can reduce non-specific background cross-

linking, thereby improving the signal-to-noise ratio in mass spectrometry analyses.

These application notes provide a comprehensive guide to utilizing photo-lysine-d2 for UV

cross-linking experiments, with a particular focus on identifying "reader" proteins of post-

translational modifications (PTMs) on histones.
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The experimental workflow involves three main stages:

Metabolic Incorporation: Photo-lysine-d2 is introduced into cell culture media, where it is

taken up by cells and incorporated into newly synthesized proteins by the native translational

machinery.[3]

In Vivo UV Cross-Linking: Cells are irradiated with a specific wavelength of UV light to

activate the diazirine group on the incorporated photo-lysine-d2, inducing covalent cross-

links between the protein of interest and its interacting partners.

Analysis of Cross-Linked Complexes: The cross-linked protein complexes are then isolated,

purified, and analyzed by mass spectrometry (MS) to identify the interacting proteins.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell

Culture (SILAC), can be integrated to differentiate specific interactors from non-specific

background proteins.[3][4]

Data Presentation
Quantitative Parameters for UV Cross-Linking with
Photo-lysine-d2
The following table summarizes key quantitative parameters that are critical for designing and

executing successful UV cross-linking experiments with photo-lysine-d2. These values may

require optimization depending on the specific cell line, protein of interest, and experimental

setup.
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Parameter
Recommended
Value/Range

Notes

Photo-lysine-d2 Concentration
100-400 µM in lysine-free

media

Higher concentrations may be

toxic. Optimal concentration

should be determined

empirically.

Incorporation Time
24-72 hours (at least 5-6 cell

doublings for SILAC)

Aims for significant

incorporation into the

proteome. For SILAC, >95%

incorporation is desired.

UV Activation Wavelength 365 nm

This wavelength is optimal for

activating the diazirine moiety

while minimizing damage to

cells.

UV Irradiation Energy/Time
1-5 J/cm² (typically 5-15

minutes)

Dependent on the UV lamp's

power and distance to the

sample. Over-exposure can

lead to non-specific cross-

linking and cellular damage.

Distance from UV Source 3-5 cm for 15W lamps
Irradiation efficiency decreases

with distance.

Comparison of Photo-Reactive Amino Acids
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Feature Photo-lysine-d2 Photo-lysine Photo-leucine

Structure

Deuterium-labeled

lysine analog with a

diazirine moiety

Lysine analog with a

diazirine moiety

Leucine analog with a

diazirine moiety

Metabolic Stability Enhanced Standard Standard

Background Cross-

linking
Reduced Standard Standard

Application Focus

Capturing interactions

at lysine residues,

including PTMs

Capturing interactions

at lysine residues,

including PTMs

Probing interactions

within hydrophobic

cores of proteins

Incorporation

Efficiency

High in lysine-free

media

High in lysine-free

media

High in leucine-free

media

Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with
Photo-lysine-d2 using SILAC
This protocol describes the metabolic labeling of two cell populations for a quantitative

proteomics experiment using SILAC.

Materials:

HEK293T or other suitable mammalian cell line

DMEM for SILAC (deficient in L-lysine and L-arginine)

Dialyzed Fetal Bovine Serum (dFBS)

"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)

"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

Photo-lysine-d2
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Phosphate-Buffered Saline (PBS)

Standard cell culture reagents and equipment

Procedure:

Cell Culture Preparation: Culture HEK293T cells in standard DMEM supplemented with 10%

FBS.

Adaptation to SILAC Media:

For the "light" population, passage cells into SILAC DMEM supplemented with 10% dFBS,

"light" L-lysine (146 mg/L), and "light" L-arginine (84 mg/L).

For the "heavy" population, passage cells into SILAC DMEM supplemented with 10%

dFBS, "heavy" L-lysine (152.8 mg/L), and "heavy" L-arginine (87.2 mg/L).

Metabolic Labeling: Culture cells for at least five to six doublings to ensure >95%

incorporation of the labeled amino acids.

Incorporation of Photo-lysine-d2:

For the experimental condition (e.g., "heavy" labeled cells), replace the SILAC medium

with lysine-free DMEM supplemented with 10% dFBS, "heavy" L-arginine, and 100-400

µM photo-lysine-d2.

For the control condition (e.g., "light" labeled cells), replace the SILAC medium with lysine-

free DMEM supplemented with 10% dFBS, "light" L-arginine, and "light" L-lysine.

Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of photo-lysine-
d2 into newly synthesized proteins.

Protocol 2: In-Cell UV Cross-Linking and Sample
Preparation for Mass Spectrometry
This protocol details the UV cross-linking procedure and subsequent preparation of cell lysates

for proteomic analysis.
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Materials:

Photo-lysine-d2 labeled cells from Protocol 1

Ice-cold PBS

UV lamp with a 365 nm light source

Cell scrapers

Lysis buffer (e.g., RIPA buffer)

Protease and phosphatase inhibitor cocktails

Sonicator or Dounce homogenizer

Bradford assay or other protein quantification method

SDS-PAGE equipment and reagents

In-gel digestion kit (e.g., with trypsin)

Procedure:

Cell Harvesting:

Remove the culture medium and wash the cells twice with ice-cold PBS.

Add a thin layer of ice-cold PBS to the plate.

UV Irradiation:

Place the cell culture plate on ice and irradiate with a 365 nm UV lamp.

The irradiation time and distance should be optimized, but a starting point is 5-15 minutes

at a distance of 3-5 cm for a 15W lamp.

Cell Lysis:
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After irradiation, immediately lyse the cells by adding ice-cold lysis buffer containing

protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Lysate Processing:

Sonicate or homogenize the lysate to shear genomic DNA and ensure complete lysis.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a

Bradford assay.

Sample Combination (for SILAC): Combine equal amounts of protein from the "light" and

"heavy" labeled cell lysates.

Protein Separation: Separate the combined protein lysate by SDS-PAGE.

In-Gel Digestion:

Excise the entire lane or specific bands of interest from the gel.

Perform in-gel digestion of the proteins using trypsin according to the manufacturer's

protocol.

Peptide Extraction and Desalting: Extract the digested peptides from the gel and desalt them

using a C18 StageTip or equivalent.

Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizations
Experimental Workflow for Identifying Histone PTM
Readers
Caption: Workflow for identifying histone PTM readers using photo-lysine-d2 and SILAC.
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Mechanism of Photo-lysine-d2 Activation and Cross-
Linking

Photo-lysine-d2
(incorporated in Protein A)

Diazirine Moiety Reactive Carbene
Intermediate

Activation

UV Light
(365 nm) Covalently Cross-Linked

Protein A-B Complex

Covalent Bond Formation

Interacting Protein B

Click to download full resolution via product page

Caption: UV activation of photo-lysine-d2 leads to covalent cross-linking.

Conclusion
UV cross-linking with photo-lysine-d2 is a robust method for elucidating protein-protein

interactions in a cellular context. Its ability to capture transient interactions, coupled with the

enhanced stability and reduced background from deuterium labeling, makes it an invaluable

tool for researchers in basic science and drug development. The protocols and data presented

here provide a solid foundation for the successful application of this technology. It is important

to note that optimization of key parameters is often necessary to achieve the best results for a

specific biological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3647699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3647699/
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/photoreactive-crosslinker-chemistry.html
https://www.xianglilab.com/research
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520067/
https://www.benchchem.com/product/b12381347/docs#application-notes-and-protocols-for-uv-cross-linking-with-photo-lysine-d2
https://www.benchchem.com/product/b12381347/docs#application-notes-and-protocols-for-uv-cross-linking-with-photo-lysine-d2
https://www.benchchem.com/product/b12381347/docs#application-notes-and-protocols-for-uv-cross-linking-with-photo-lysine-d2
https://www.benchchem.com/product/b12381347/docs#application-notes-and-protocols-for-uv-cross-linking-with-photo-lysine-d2
https://www.benchchem.com/product/b12381347?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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